1-(2-methoxyphenyl)-1H-imidazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-8(9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBGTWTHLDXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213279 | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-48-7 | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Synthesis of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol from 2-methoxyaniline
Abstract
This application note details a robust, two-step protocol for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol (also known as 1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione). This heterocyclic scaffold is a critical intermediate in the development of dopamine agonists, antihypertensive agents, and fungicidal compounds. The method utilizes 2-methoxyaniline (o-anisidine) as the starting material, proceeding through a selective N-alkylation with bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization with potassium thiocyanate. This guide emphasizes process safety, particularly regarding the handling of toxic anilines and the prevention of hydrogen cyanide evolution during thiocyanate cyclization.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the steric hindrance introduced by the ortho-methoxy group on the aniline ring.
-
Target: this compound
-
Precursor: N-(2,2-diethoxyethyl)-2-methoxyaniline
-
Starting Materials: 2-Methoxyaniline + 2-Bromo-1,1-diethoxyethane
Strategic Rationale:
-
Step 1 (N-Alkylation): Direct alkylation is chosen over reductive amination to avoid unstable aldehyde intermediates. The ortho-methoxy group provides steric protection, minimizing the formation of the unwanted N,N-dialkylated byproduct.
-
Step 2 (Cyclization): The acetal functionality serves as a "masked" aldehyde. Acidic hydrolysis liberates the aldehyde in situ, triggering an intramolecular condensation with the thiocyanate species to close the imidazole-2-thione ring.
Safety & Hazard Control (HSE)
CRITICAL WARNING: This protocol involves Category 1 Carcinogens and the potential for HCN generation.
| Hazard | Source | Mitigation Protocol |
| Carcinogenicity | 2-Methoxyaniline (o-Anisidine): Known bladder carcinogen (IARC Group 2B/1B). | Double-gloving (Nitrile/Laminate), full face shield, and handling exclusively in a fume hood. |
| Acute Toxicity | Potassium Thiocyanate + Acid: Can release Hydrogen Cyanide (HCN) gas.[1] | NEVER mix KSCN and strong acid without solvent. Ensure scrubber or high-efficiency exhaust is active. Monitor with HCN detector. |
| Lachrymator | Bromoacetaldehyde diethyl acetal: Irritant to eyes/lungs. | Dispense in fume hood. Keep containers closed when not in use. |
Experimental Protocol
Step 1: Synthesis of N-(2,2-diethoxyethyl)-2-methoxyaniline
Reagents:
-
2-Methoxyaniline (12.3 g, 100 mmol)
-
2-Bromo-1,1-diethoxyethane (19.7 g, 100 mmol)
-
Potassium Carbonate (
), anhydrous (13.8 g, 100 mmol) -
Dimethylformamide (DMF) (50 mL) or Ethanol (Abs.) (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 2-methoxyaniline,
, and solvent (DMF is preferred for faster kinetics; Ethanol for greener processing). -
Alkylation: Add 2-bromo-1,1-diethoxyethane dropwise over 15 minutes.
-
Reaction: Heat the mixture to 100°C (DMF) or Reflux (Ethanol) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline (
) should disappear, and a new higher spot (product) should appear.
-
-
Workup:
-
Purification: The crude brown oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Step 2: Cyclization to this compound
Reagents:
-
N-(2,2-diethoxyethyl)-2-methoxyaniline (Crude from Step 1, ~24 g, 100 mmol equiv.)
-
Potassium Thiocyanate (KSCN) (10.7 g, 110 mmol)
-
Acetic Acid (glacial) (30 mL)
-
Water (10 mL)
Procedure:
-
Setup: Equip a 250 mL RBF with a reflux condenser and a gas outlet connected to a basic scrubber (NaOH solution) to neutralize potential traces of HCN.
-
Dissolution: Dissolve the crude acetal intermediate in Acetic Acid/Water (3:1 v/v).
-
Cyclization: Add KSCN in a single portion.
-
Reaction: Heat to Reflux (~110°C) for 4–6 hours.
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into 200 mL of ice-water. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold water, and dry.[8]
-
If oil forms: Neutralize carefully with saturated
(Caution: evolution) to pH ~6-7. Extract with Dichloromethane (DCM), dry, and concentrate.[4]
-
-
Crystallization: Recrystallize from Ethanol or Isopropanol to yield off-white/yellow crystals.
Process Visualization
Figure 1: Reaction Pathway (Chemical Logic)
Caption: Two-step synthetic route involving N-alkylation followed by acid-mediated cyclization.
Figure 2: Experimental Workflow (Step 2)
Caption: Operational workflow for the cyclization step, highlighting critical isolation points.
Quality Control & Characterization
| Parameter | Expected Result | Technique |
| Appearance | Off-white to pale yellow crystalline solid. | Visual Inspection |
| Melting Point | 155°C – 165°C (Range varies by purity/polymorph). | Capillary MP |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 207.06 Da | LC-MS (ESI) |
Note on Tautomerism: In solution and solid state, the thione form (NH-C=S) is often favored over the thiol (N=C-SH) form. The NMR signal at
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Alkylation).
-
Cause: Polymerization of the bromoacetal or competitive N,N-dialkylation.
-
Solution: Ensure the aniline is in slight excess (1.1 eq). Add the bromide very slowly.[7] Use fresh reagents.
-
-
Problem: "Tar" formation in Step 2.
-
Cause: Acid concentration too high or temperature too aggressive, causing decomposition of the anisidine ring.
-
Solution: Dilute the Acetic Acid with more water (up to 50%). Reduce temperature to 90°C and extend time.
-
-
Problem: Product stays in aqueous phase during workup.
-
Cause: The imidazole-2-thiol can be amphoteric.
-
Solution: Adjust pH strictly to 6–7. Do not make it too basic (thiolate formation) or too acidic (imidazolium formation).
-
References
-
Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. (Foundational Chemistry)
-
Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 1-substituted imidazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 45(13), 2733-2740.
-
Fisher Scientific. (2021). "Safety Data Sheet: o-Anisidine."
-
Organic Chemistry Portal. "Synthesis of Imidazoles."
-
PubChem. "Compound Summary: 1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione."
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. japsonline.com [japsonline.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. ijsrp.org [ijsrp.org]
Application Note & Protocol: Antimicrobial Activity Screening of N-aryl Imidazole-2-thiol Derivatives
Abstract
N-aryl imidazole-2-thiol derivatives represent a promising class of heterocyclic compounds with significant potential as novel antimicrobial agents. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the screening and evaluation of the antimicrobial activity of these derivatives. This document outlines the scientific rationale behind experimental designs, provides detailed, step-by-step protocols for key assays, and offers insights into data interpretation to ensure scientific integrity and a self-validating framework for experimental workflows.
Introduction: The Therapeutic Promise of N-aryl Imidazole-2-thiol Derivatives
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent need for the discovery and development of new antimicrobial agents.[1] N-aryl imidazole-2-thiol derivatives have emerged as a noteworthy class of compounds due to their versatile chemical structure, which allows for modifications to enhance biological activity.[2] These compounds, featuring an imidazole ring with an aryl group at the nitrogen atom and a thiol group at the second position, have demonstrated a broad spectrum of pharmacological effects, including antibacterial and antifungal properties.[3][4][5]
The antimicrobial mechanism of action of these derivatives is often linked to their ability to inhibit crucial microbial enzymes or disrupt cellular processes.[6] For example, the thiol group can act as a nucleophile, interacting with various biological targets. A thorough understanding of the structure-activity relationship (SAR) is vital for optimizing the antimicrobial potency of these compounds.
Foundational Principles of Antimicrobial Susceptibility Testing
A solid understanding of the principles of antimicrobial susceptibility testing (AST) is crucial before proceeding with experimental protocols. The primary objective of AST is to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC), or the minimum concentration that kills the microorganism, referred to as the Minimum Bactericidal Concentration (MBC). The selection of an appropriate methodology depends on the research question, the properties of the compounds being tested, and the target microorganisms.
This guide focuses on two widely accepted and robust methods for preliminary antimicrobial screening:
-
Broth Microdilution: A quantitative method for determining the MIC of a compound.[7][8]
-
Agar Disk Diffusion: A qualitative method to assess the susceptibility of a microorganism to a compound.[9][10]
These methods are recommended by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7]
Experimental Workflow for Antimicrobial Screening
The process of screening N-aryl imidazole-2-thiol derivatives for antimicrobial activity involves multiple steps, from compound preparation to data analysis and interpretation.
Figure 1: General experimental workflow for antimicrobial screening of N-aryl imidazole-2-thiol derivatives.
Detailed Protocols
Materials and Reagents
-
N-aryl imidazole-2-thiol derivatives (synthesized and purified)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[12]
-
Fungal strains (e.g., Candida albicans ATCC 90028)[4]
-
Sterile 96-well microtiter plates
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper discs (6 mm)
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.[8] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][13]
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the N-aryl imidazole-2-thiol derivative and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube with sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. A spectrophotometer can be used to verify this (absorbance at 625 nm of 0.08-0.10).[13]
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the prepared compound stock solution (diluted to the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, continuing this process to well 10. Discard 100 µL from well 10.[1]
-
Well 11 will serve as the growth control (broth and inoculum only).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.[1]
-
-
Reading the MIC:
Figure 2: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion
This protocol is based on the Kirby-Bauer method, a widely used standard for antimicrobial susceptibility testing.[9][10]
Principle: This method involves placing a filter paper disc impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a test microorganism.[11] The compound diffuses from the disc into the agar, creating a concentration gradient.[14] If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.[15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[14]
Step-by-Step Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify completely at room temperature.[11]
-
-
Preparation of Microbial Inoculum:
-
Prepare a 0.5 McFarland standard suspension of the test microorganism as described in Protocol 4.2, step 2.[9]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by rotating it against the side of the tube.[15]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Discs:
-
Aseptically place sterile filter paper discs (6 mm) impregnated with a known amount of the N-aryl imidazole-2-thiol derivative (e.g., 10 µg, 30 µg) onto the surface of the inoculated agar plate. The compound should be dissolved in a volatile solvent, applied to the discs, and the solvent allowed to evaporate completely.
-
Gently press the discs to ensure complete contact with the agar.[11]
-
Place a positive control antibiotic disc and a negative control disc (impregnated with DMSO) on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[15]
-
-
Measurement of Zones of Inhibition:
Data Presentation and Interpretation
MIC Data
MIC values are typically reported in µg/mL or µM. The results should be tabulated for easy comparison across different compounds and microbial strains.
Table 1: Example MIC Data for N-aryl Imidazole-2-thiol Derivatives
| Compound ID | R-group on Aryl Ring | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 90028 |
| IMZ-001 | 4-Cl | 8 | 16 | 32 |
| IMZ-002 | 4-F | 16 | 32 | 64 |
| IMZ-003 | 4-NO₂ | 4 | 8 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 2 |
NA: Not Applicable
Interpretation: Lower MIC values indicate higher antimicrobial potency. In the example above, IMZ-003 demonstrates the most promising activity against all tested strains. This data can be used to establish preliminary structure-activity relationships (SAR). For instance, the electron-withdrawing nitro group at the para position of the aryl ring in IMZ-003 appears to enhance antimicrobial activity compared to halogen substituents.
Agar Disk Diffusion Data
Zones of inhibition are reported in millimeters (mm).
Table 2: Example Zone of Inhibition Data for N-aryl Imidazole-2-thiol Derivatives (30 µ g/disc )
| Compound ID | R-group on Aryl Ring | Zone of Inhibition (mm) vs. S. aureus ATCC 29213 | Zone of Inhibition (mm) vs. E. coli ATCC 25922 | Zone of Inhibition (mm) vs. C. albicans ATCC 90028 |
| IMZ-001 | 4-Cl | 18 | 15 | 12 |
| IMZ-002 | 4-F | 16 | 13 | 10 |
| IMZ-003 | 4-NO₂ | 22 | 19 | 16 |
| Ciprofloxacin | - | 30 | 34 | NA |
| Fluconazole | - | NA | NA | 25 |
NA: Not Applicable
Interpretation: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[10] The results from the agar disk diffusion method should correlate with the MIC data. As shown in the example, IMZ-003, which had the lowest MIC values, also produced the largest zones of inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the data, the following controls must be included in every experiment:
-
Positive Control: An antimicrobial agent with known activity against the test organisms (e.g., ciprofloxacin, fluconazole). This confirms the responsiveness of the test system.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO). This ensures that the solvent has no antimicrobial activity at the concentrations used.
-
Growth Control (for broth microdilution): A well containing only the growth medium and the microbial inoculum to confirm the viability of the microorganisms.
-
Sterility Control (for broth microdilution): A well containing only the growth medium to confirm its sterility.
Consistent and expected results from these controls are essential for validating each experimental run.
Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of N-aryl imidazole-2-thiol derivatives. Compounds that show significant activity in these primary screens can be advanced to more comprehensive studies, including:
-
Minimum Bactericidal Concentration (MBC) determination: To determine if the compound is bacteriostatic or bactericidal.[7]
-
Time-kill kinetics assays: To evaluate the rate at which the compound kills the microorganism.
-
Mechanism of action studies: To identify the specific cellular target of the compound.[6]
-
Toxicity assays: To assess the safety profile of the compound in vitro and in vivo.
By following these standardized and well-controlled methodologies, researchers can confidently identify and characterize promising new antimicrobial agents from the N-aryl imidazole-2-thiol class, contributing to the critical effort to combat antimicrobial resistance.
References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
BMG Labtech. The minimum inhibitory concentration of antibiotics. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]
-
Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. [Link]
-
Semantic Scholar. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
Asian Publication Corporation. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]
-
ResearchGate. (PDF) The Synthesis and Antimicrobial Activity of Some New Methyl N-Arylthiocarbamates, Dimethyl N-Aryldithiocarbonimidates and 2-Arylamino-2-imidazolines. [Link]
-
International Journal of Drug Design and Discovery. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
Medicinal Chemistry Research. Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. [Link]
-
Dergipark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
-
Eurasian Journal of Medical and Pharmaceutical Sciences. Review of pharmacological effects of imidazole derivatives. [Link]
-
Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. nano-ntp.com [nano-ntp.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol
Diagnostic Matrix: Start Here
Issue: "My compound precipitates when added to aqueous buffer."
Before proceeding, identify your experimental constraints using this decision matrix. The optimal solubilization strategy depends entirely on your downstream application.
| Application | Primary Constraint | Recommended Strategy | Go To Section |
| Cell Culture / In Vivo | Toxicity of solvents (DMSO < 0.1%) | Cyclodextrin Complexation | |
| Enzymatic Assay (In Vitro) | Enzyme sensitivity to pH/Solvent | Cosolvent Spike (DMSO) | |
| Chemical Synthesis | Reactivity is priority | pH Adjustment (Anionic) | |
| Analytical Standard (HPLC) | Stability & Peak Shape | Organic/Aqueous Mobile Phase |
The "Ionic Switch": pH-Dependent Solubility
The Core Problem:
Users often assume 1-(2-methoxyphenyl)-1H-imidazole-2-thiol behaves like its hydrophilic cousin, Methimazole. It does not. The addition of the 2-methoxyphenyl group significantly increases lipophilicity (
The Mechanism:
In neutral aqueous solution (pH 6–8), this compound exists predominantly in the Thione tautomer (NH form). This neutral form has high crystal lattice energy due to intermolecular hydrogen bonding (N-H
To dissolve it without organic solvents, you must convert it into an ion (The "Ionic Switch").
Tautomeric & Ionization Equilibrium
Figure 1: The solubility profile is U-shaped. The compound is least soluble at neutral pH where the neutral thione predominates.
Protocol: Base Solubilization (For Stock Solutions)
Best for: Chemical synthesis or preparing high-concentration stocks that will be diluted significantly.
-
Prepare Solvent: 0.1 M NaOH (pH ~13).
-
Add Solid: Add the compound slowly to the base.
-
Mechanism: This deprotonates the N-H (thione) or S-H (thiol) to form the thiolate anion .
-
Warning: This solution is highly basic. Upon dilution into a neutral buffer (pH 7.4), the compound will reprecipitate if the final concentration exceeds the intrinsic solubility limit (~20–50
M).
The Cosolvent Bridge: DMSO & Ethanol
For biological assays where extreme pH is unacceptable, organic cosolvents are the standard approach.
Why it works: The 2-methoxyphenyl ring is hydrophobic. Solvents like DMSO (Dimethyl sulfoxide) disrupt the water structure and interact with the aromatic ring via
Troubleshooting Table: Cosolvent Limits
| Solvent | Max Final % (Cell Culture) | Max Final % (Enzyme Assay) | Solubility Power | Notes |
| DMSO | 0.1% - 0.5% | 1% - 5% | High | Best choice. Freeze/Thaw stable. |
| Ethanol | < 1% | < 5% | Moderate | Volatile. Evaporation changes concentration. |
| DMF | Avoid | Avoid | High | Toxic to many cell lines. |
Protocol: The "Spike" Method
Do NOT attempt to dissolve the powder directly in the buffer containing 1% DMSO. It will not dissolve. You must create a hyper-concentrated "seed" solution.
-
Primary Stock: Dissolve powder in 100% DMSO to a concentration of 100 mM . (This usually dissolves easily).[1]
-
Secondary Stock (Optional): Dilute to 10 mM in DMSO.
-
Final Dilution: Pipette the DMSO stock directly into the vortexing aqueous buffer.
-
Target: 100
M final concentration = 1:1000 dilution (0.1% DMSO). -
Observation: If the solution turns cloudy immediately, you have exceeded the solubility limit. Lower the target concentration.
-
Advanced Formulation: Cyclodextrin Complexation
The Gold Standard for Bio-Assays. If you see precipitation at 0.1% DMSO, or if DMSO is toxic to your cells, you must use Cyclodextrins (CDs).
The Science:
Hydroxypropyl-
Experimental Workflow: CD Complexation
Figure 2: Protocol for determining maximum solubility in cyclodextrin vehicles.
Why HP-
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve the precipitate in buffer? A: No. Sonication creates a dispersion (suspension), not a true solution. While it may look clear temporarily, micro-crystals will exist and settle over time, leading to inconsistent biological data. If it doesn't dissolve with gentle vortexing after following the DMSO "Spike" method, you are above the solubility limit.
Q: My solution turned yellow. Is it degraded? A: Not necessarily. Thiol/thione compounds can oxidize to form disulfides (dimers), which are often yellow.
-
Prevention:[2] Add a reducing agent like DTT (1 mM) or TCEP to your buffer if the disulfide formation interferes with your assay.
-
Note: The 2-methoxyphenyl group is electron-donating, which may make the sulfur slightly more prone to oxidation than simple imidazoles.
Q: What is the estimated
-
Thiol
(Acidic): ~10.5 – 11.5. (Deprotonation of SH/NH). -
Imidazole
(Basic): < 3.0. (Protonation of the thione is difficult; protonation usually occurs on the backbone, but the thione form is very weakly basic). -
Implication: You need pH > 12 to see significant solubility benefits from pH adjustment [3].
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
ChemicalBook. (2024). Methimazole and Phenyl-imidazole Derivatives Solubility Data. ChemicalBook Database. Link
-
PubChem. (2024). 1-phenyl-1H-imidazole-2-thiol (Analogous Compound Data). National Library of Medicine. Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for heterocyclic solubility principles).
Sources
Technical Support Center: Purification of Imidazole-2-thione Derivatives by Recrystallization
Welcome to the technical support center for the purification of imidazole-2-thione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Understanding the Recrystallization of Imidazole-2-thiones
Imidazole-2-thiones are a fascinating and versatile class of compounds with a wide range of biological activities.[1] Their purification is a critical step in their synthesis and application. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility of the target compound and its impurities in a given solvent at different temperatures.
The core principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool. As the solution cools, the solubility of the imidazole-2-thione derivative decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
The choice of solvent is paramount and depends heavily on the specific substituents on the imidazole-2-thione core, which can significantly alter its polarity and solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing my imidazole-2-thione derivative?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For imidazole-2-thione derivatives, a good starting point is to consider the polarity of your specific molecule.
-
For polar derivatives (e.g., with hydroxyl or amino substituents): Protic solvents like ethanol , methanol , or water are often good choices.[1][2][3] Mixtures of these with less polar solvents can also be effective.
-
For less polar derivatives (e.g., with large alkyl or aryl substituents): Aprotic solvents such as toluene , benzene , or ethyl acetate may be more suitable.[4][5] In some cases, a mixture of a good solvent (like ethyl acetate) with a poor solvent (like hexane) can yield excellent results.
A general approach is to test the solubility of a small amount of your compound in a range of solvents to find the one that fits the desired solubility profile.
Q2: My compound is not dissolving in any single solvent. What should I do?
This is a common challenge. The solution is often to use a mixed solvent system. This typically involves a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is sparingly soluble.
Protocol for Mixed Solvent Recrystallization:
-
Dissolve your impure imidazole-2-thione derivative in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Common mixed solvent systems for imidazole-2-thiones include ethanol-water, ethanol-DMF, and ethyl acetate-hexane.[1]
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.
Troubleshooting "Oiling Out":
-
Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Lower the cooling temperature: Try cooling the solution more gradually. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with solvents that have a lower boiling point.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is not saturated.- The compound is too soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| Crystals Form Too Quickly | - The solution is supersaturated.- The solution was cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product).- Perform a second recrystallization. |
| Low Recovery of Product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Use a different solvent in which the compound is less soluble when cold. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of a Substituted Imidazole-2-thione
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude imidazole-2-thione derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently and observe the solubility in the hot solvent. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Data Presentation: Common Recrystallization Solvents for Imidazole-2-thione Derivatives
| Solvent | Type | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | Protic | 78 | 5.2 | A good starting point for many derivatives. Often used in combination with water.[1] |
| Methanol | Protic | 65 | 6.6 | Similar to ethanol, but more polar. |
| Water | Protic | 100 | 9.0 | Suitable for highly polar derivatives. Can be used in combination with alcohols.[2][3] |
| Propan-2-ol | Protic | 82 | 4.3 | A less polar alcohol that can be effective for certain derivatives.[2][3] |
| Toluene | Aprotic | 111 | 2.4 | A good choice for less polar, aromatic derivatives.[4] |
| Benzene | Aprotic | 80 | 2.7 | Similar to toluene, but with a lower boiling point.[5] |
| Ethyl Acetate | Aprotic | 77 | 4.3 | A moderately polar aprotic solvent. Often used in a mixed solvent system with hexane. |
| DMF (Dimethylformamide) | Aprotic | 153 | 6.4 | A highly polar aprotic solvent, useful for dissolving less soluble compounds. Often used in a mixed system.[1] |
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of imidazole-2-thione derivatives by recrystallization.
Logical Relationship of Solvent Selection
Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.
References
-
Shelar Uttam B., Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]
-
Organic Syntheses. Imidazole. [Link]
-
U.S. Environmental Protection Agency (EPA). 2H-Imidazole-2-thione, 1,3-dihydro- Properties. [Link]
-
El-Sayed, M. A. A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302778. [Link]
-
Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
-
Grogger, C., et al. (2015). Synthesis and Oxidative Desulfurization of PV-Functionalized Imidazole-2-thiones: Easy Access to P-Functional Ionic Liquids*. Australian Journal of Chemistry, 68(8), 1266-1274. [Link]
-
Szałaj, N., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 701. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
El-Sayed, M. A. A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Taylor & Francis Online. [Link]
- Google Patents. (2000).
-
Graphviz. (2024). DOT Language. [Link]
-
König, A., et al. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. Chemical Engineering Research and Design, 83(8), 965-970. [Link]
-
Graphviz. (2022). dot. [Link]
-
Schulte, E. GRAPH/DOT - dot serialization of graphs. [Link]
- Google Patents. (2006). Method of making imidazole-2-thiones.
-
Hähnel, M., et al. (2023). Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene. RSC Advances, 13(11), 7437-7446. [Link]
-
Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082-1090. [Link]
-
Laus, G., et al. (2012). Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones. Zeitschrift für Naturforschung B, 67(11), 1241-1249. [Link]
-
Graphviz. (2021). User Guide. [Link]
-
Garaga, M. N., et al. (2021). Transport Properties and Local Structure of an Imidazole/Protic Ionic Liquid Mixture Confined in the Mesopores of Hydrophobic Silica. The Journal of Physical Chemistry C, 125(5), 3046-3057. [Link]
-
Stack Overflow. (2013). Graphviz Dot Algorithm. [Link]
-
Master Organic Chemistry. (2012). Protic And Aprotic Solvents. [Link]
-
Davis, M. R., & Fogg, A. G. (1974). Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. Journal of the Chemical Society, Perkin Transactions 2, (1), 10-13. [Link]
-
Grogger, C., et al. (2018). Synthesis and Properties of Backbone Silylated Imidazol‐2‐thiones. ChemistryOpen, 7(11), 868-876. [Link]
-
Aldeco-Perez, E., et al. (2011). Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis. Organometallics, 30(9), 2617-2627. [Link]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. connectsci.au [connectsci.au]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Stability of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol in acidic media
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol in acidic media. This document provides in-depth technical information, experimental protocols, and answers to frequently encountered issues.
Overview of Compound Stability
This compound is a heterocyclic compound featuring an imidazole core, a thiol group (existing in tautomeric equilibrium with a thione form), and a methoxyphenyl substituent. The stability of this molecule, particularly in acidic environments, is a critical parameter for its handling, formulation, and development. The primary drivers of instability in acidic media are the basic nature of the imidazole ring and the susceptibility of the carbon-sulfur bond to hydrolysis.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] The pyridine-like nitrogen (N3) is readily protonated in acidic solutions to form a stable imidazolium salt.[2] This protonation alters the electronic landscape of the molecule, potentially making the C2 carbon, where the thiol group is attached, more electrophilic and thus more susceptible to nucleophilic attack by water. This can initiate a hydrolytic degradation cascade.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic solution?
A1: The principal degradation pathway in acidic media is acid-catalyzed hydrolysis. This process is believed to occur via the following steps:
-
Protonation of the Imidazole Ring: The most basic site, the N3 nitrogen, is protonated by the acid in the medium. This draws electron density away from the C2 carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic C2 carbon.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Hydrolysis and Product Formation: The intermediate is unstable and can collapse, leading to the cleavage of the carbon-sulfur bond. This likely results in the formation of the corresponding oxygen analog, 1-(2-methoxyphenyl)-1H-imidazol-2(3H)-one, and hydrogen sulfide (H₂S). Thioesters and related thione compounds are known to undergo acid-catalyzed hydrolysis to yield a carboxylic acid (or in this case, a ketone/lactam) and a thiol or H₂S.[3]
Q2: I observed a change in the UV-Vis spectrum of my compound after acidifying the solution. What does this indicate?
A2: A change in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance, is a strong indicator of a structural change in the molecule. Protonation of the imidazole ring will alter the chromophore and thus its light-absorbing properties. Significant and time-dependent changes likely indicate chemical degradation. Spectroscopy-based techniques are valuable for monitoring structural changes and the extent of degradation over time.[4]
Q3: My solution became turbid after adding acid. Is this degradation or something else?
A3: Turbidity can arise from two main sources:
-
Precipitation of the Salt: The protonated form of the compound (the imidazolium salt) may have lower solubility in your solvent system compared to the neutral form, causing it to precipitate.
-
Formation of an Insoluble Degradant: One or more of the degradation products could be poorly soluble in the reaction medium, leading to turbidity as the reaction progresses.
To differentiate, check if the turbidity appears immediately upon acidification (suggesting salt precipitation) or develops over time (suggesting degradation). You can also try to re-solubilize the precipitate by adding an organic co-solvent.
Q4: How can I quantitatively monitor the stability of this compound in my formulation?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing.[4] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for precise quantification of each over time. This involves developing a method with sufficient resolution and then subjecting the compound to forced degradation (e.g., strong acid, base, heat, oxidation) to ensure all potential degradants are detected and separated from the main peak.[5]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Rapid loss of parent compound peak in HPLC analysis at low pH. | Acid-Catalyzed Hydrolysis: The compound is inherently unstable at the tested pH. | 1. Adjust pH: Determine the pH threshold for stability. Conduct a pH-rate profile study to find a range where the compound is sufficiently stable. 2. Reduce Temperature: Hydrolysis reactions are temperature-dependent. Storing and handling the solution at lower temperatures (e.g., 2-8°C) will slow the degradation rate. 3. Modify Solvent System: Consider using a solvent system with lower water activity (e.g., by adding co-solvents like ethanol or propylene glycol) to reduce the concentration of the nucleophile (water). |
| Appearance of multiple new peaks in the HPLC chromatogram. | Complex Degradation Cascade: The primary degradant may be further degrading into secondary products. The imidazole moiety itself can be susceptible to oxidation or photodegradation under certain conditions.[5] | 1. Use LC-MS: Couple your HPLC to a mass spectrometer (MS) to identify the mass of the new peaks.[6] This will provide crucial information to elucidate the structures of the degradation products and map the degradation pathway. 2. Control Experimental Conditions: Ensure your experiment is protected from light and uses de-gassed solvents to minimize photo-oxidation and oxidation. |
| Poor reproducibility of stability data. | Inconsistent pH Control: Small variations in pH can lead to large differences in degradation rates, especially if the experiment is performed on a steep portion of the pH-rate profile. Variable Temperature: Fluctuations in ambient temperature can affect reaction kinetics. | 1. Use High-Capacity Buffers: Employ buffers at a concentration sufficient to maintain a constant pH throughout the experiment, even if the degradation reaction produces or consumes protons. 2. Use a Temperature-Controlled Environment: Conduct all stability studies in a calibrated, temperature-controlled incubator or water bath.[7] |
Proposed Degradation Pathway & Visualization
The primary degradation route for this compound in acidic media is hypothesized to be hydrolysis, leading to the formation of its oxo-analog.
Caption: Proposed acid-catalyzed hydrolysis of the title compound.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in an acidic buffer.
Objective: To quantify the degradation of the compound over time at a specific acidic pH.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable acid for pH adjustment
-
Potassium phosphate (for buffer preparation)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Calibrated pH meter
-
Temperature-controlled incubator
Procedure:
-
Preparation of Buffer (pH 3.0):
-
Prepare a 25 mM solution of potassium phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
-
Preparation of Stability Samples (t=0):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the pH 3.0 buffer. This gives a final concentration of 100 µg/mL in a 90:10 buffer:acetonitrile mixture. This is your t=0 sample .
-
Immediately inject this sample into the HPLC system as per the conditions below.
-
-
Incubation:
-
Place the remaining volume of the prepared stability sample solution in a sealed vial into a temperature-controlled incubator set at a specified temperature (e.g., 40°C for accelerated testing).[7]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from the incubator.
-
Allow the sample to cool to room temperature.
-
Inject the sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 25 mM Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 300 nm).[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
For each time point, record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Hypothetical Stability Data
The following table illustrates how stability data can be presented.
| Time (Hours) | pH 1.2 (40°C) % Remaining | pH 3.0 (40°C) % Remaining | pH 5.0 (40°C) % Remaining |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 75.3 | 91.5 | 98.2 |
| 4 | 56.1 | 83.1 | 96.5 |
| 8 | 31.5 | 69.0 | 93.1 |
| 12 | 17.8 | 57.2 | 90.0 |
| 24 | 3.2 | 32.7 | 81.3 |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
Gomez, B. et al. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. ChemistrySelect. Available from: [Link]
-
Spinthaki, A. et al. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials. Available from: [Link]
-
Reddit. (2016). I don't understand why imidazole has a weak acidic group. Available from: [Link]
-
Fesenko, A. A. et al. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. The Journal of Organic Chemistry. Available from: [Link]
-
Cox, R. A. et al. (1979). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry. Available from: [Link]
-
Jabbar, H. S. et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Gouveia, L. (2016). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. ULisboa. Available from: [Link]
-
Hayal, M. Y. et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Pearson. (2024). Hydrolysis of Thioesters. Available from: [Link]
-
ResearchGate. (2019). Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. Available from: [Link]
-
Kumar, S. & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Puratchikody, A. et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Richard, J. P. et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society. Available from: [Link]
-
Attimarad, M. et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. International Journal of Analytical Chemistry. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. sepscience.com [sepscience.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Marckwald Synthesis for N-Aryl Imidazoles
Welcome to the technical support center for the optimization of the Marckwald synthesis, tailored for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into maximizing the yield and purity of N-aryl imidazoles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a robust framework for troubleshooting and protocol optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Marckwald synthesis and its application to N-aryl imidazole preparation.
Q1: What is the Marckwald synthesis and why is it used for imidazole synthesis?
The Marckwald synthesis is a classic organic reaction for the formation of the imidazole ring.[1] In its traditional form, it involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or cyanamide to produce a 2-mercaptoimidazole derivative.[2] This intermediate can then be desulfurized to yield the desired imidazole.[2] While modern methods for N-arylation of a pre-formed imidazole ring are now more common, the Marckwald synthesis remains a valuable tool, particularly for creating specific substitution patterns on the imidazole core that might be otherwise difficult to access.
Q2: What are the key reactants in a Marckwald synthesis geared towards N-aryl imidazoles?
To synthesize an N-aryl imidazole via a Marckwald-type strategy, you would typically start with an N-aryl-α-amino ketone. This key intermediate is then reacted with a source of the remaining imidazole ring atoms, such as potassium thiocyanate. The resulting N-aryl-2-thioimidazole can then be desulfurized.
Q3: What are the main challenges in optimizing the yield of the Marckwald synthesis?
The primary challenges in optimizing this synthesis include:
-
Side reactions: Competing reactions can lower the yield of the desired product.
-
Purification difficulties: Separating the target N-aryl imidazole from starting materials, intermediates, and byproducts can be complex.[3]
-
Reaction conditions: The synthesis can be sensitive to temperature, solvent, and catalyst choice.[4]
Q4: Are there more direct methods for synthesizing N-aryl imidazoles?
Yes, numerous modern methods focus on the direct N-arylation of the imidazole ring. These often involve transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig type reactions).[5][6][7] These methods are often preferred for their broader substrate scope and milder reaction conditions.[5][7] However, understanding the Marckwald synthesis is still valuable for specific applications and for building a comprehensive knowledge of heterocyclic chemistry.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the Marckwald synthesis for N-aryl imidazoles.
Problem 1: Low or No Yield of the N-Aryl-2-Thioimidazole Intermediate
Q: I'm not seeing any formation of my N-aryl-2-thioimidazole intermediate. What are the likely causes and how can I fix it?
A: This issue often points to problems with the initial cyclization step. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your N-aryl-α-amino ketone is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. However, excessive temperatures can lead to decomposition.[8] It is advisable to start at a moderate temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).[9]
-
Solvent Choice: The polarity of the solvent is crucial. A solvent that allows for the dissolution of both the N-aryl-α-amino ketone and the thiocyanate salt is necessary. A mixture of a polar aprotic solvent like DMF or DMSO with a less polar co-solvent can sometimes be effective.[10]
-
pH of the Reaction Medium: The reaction is often facilitated by mildly acidic conditions, which can be achieved by using the hydrochloride salt of the α-amino ketone or by adding a catalytic amount of a weak acid like acetic acid.
Problem 2: Inefficient Desulfurization of the 2-Thioimidazole Intermediate
Q: My N-aryl-2-thioimidazole intermediate has formed successfully, but the subsequent desulfurization step is giving a low yield of the final N-aryl imidazole. What can I do?
A: Incomplete desulfurization is a common bottleneck. Consider the following optimization strategies:
-
Choice of Desulfurizing Agent:
-
Raney Nickel: This is a classic and often effective reagent. However, its activity can vary. Ensure you are using freshly prepared or highly active Raney Nickel.
-
Oxidative Methods: Reagents like nitric acid or hydrogen peroxide can be used, but they can also lead to unwanted side reactions, such as nitration of the aromatic ring.[11] Careful control of reaction conditions is paramount.
-
Other Reagents: Other methods, such as using iron(III) chloride or other oxidizing agents, have also been reported.
-
-
Reaction Conditions for Desulfurization:
Problem 3: Formation of Significant Byproducts
Q: I'm observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?
A: Byproduct formation is a clear indicator that your reaction conditions are not optimal. Here's how to address this:
-
Control of Reaction Temperature: As mentioned earlier, temperature is a critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of side products.[13][14]
-
Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products. A 1:1 stoichiometry of the N-aryl-α-amino ketone and the thiocyanate is a good starting point.
-
Atmosphere: For some sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Section 3: Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for the Marckwald synthesis of an N-aryl imidazole, which should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of N-Aryl-2-Thioimidazole Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-aryl-α-amino ketone hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Addition of Thiocyanate: Add potassium thiocyanate (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude N-aryl-2-thioimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: Desulfurization to N-Aryl Imidazole
-
Reactant Preparation: In a round-bottom flask, suspend the purified N-aryl-2-thioimidazole (1.0 eq.) in a solvent such as ethanol.
-
Addition of Desulfurizing Agent: Add the chosen desulfurizing agent (e.g., an excess of active Raney Nickel) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the solid desulfurizing agent. Wash the filter cake with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude N-aryl imidazole can be purified by column chromatography on silica gel or by recrystallization.[15]
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Summary for Low Yield in Marckwald Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Intermediate Yield | Impure starting materials | Purify N-aryl-α-amino ketone by recrystallization or chromatography. |
| Suboptimal temperature | Optimize reaction temperature; start moderate and increase gradually.[8] | |
| Incorrect solvent | Use a solvent or solvent mixture that dissolves all reactants. | |
| Improper pH | Use the hydrochloride salt of the amine or add catalytic acid. | |
| Inefficient Desulfurization | Inactive desulfurizing agent | Use fresh, highly active Raney Nickel. |
| Harsh reaction conditions | Explore milder oxidative desulfurization methods with caution. | |
| Suboptimal temperature/time | Optimize reflux time and monitor closely with TLC.[9] | |
| Byproduct Formation | Temperature too high | Run the reaction at the lowest effective temperature.[14] |
| Incorrect stoichiometry | Use a 1:1 molar ratio of reactants as a starting point. | |
| Air sensitivity | Conduct the reaction under an inert atmosphere. |
Diagram 1: Troubleshooting Workflow for Marckwald Synthesis Optimization
Caption: A decision-making flowchart for troubleshooting low yields in the Marckwald synthesis of N-aryl imidazoles.
Section 5: Concluding Remarks and Best Practices
Optimizing the Marckwald synthesis for N-aryl imidazoles requires a systematic and logical approach.[16][17] By carefully considering each step of the reaction, from the purity of the starting materials to the conditions of the final desulfurization, significant improvements in yield and purity can be achieved. Remember to:
-
Always monitor your reactions: TLC is an invaluable tool for tracking the progress of your synthesis and identifying the formation of byproducts.[18]
-
Start with small-scale optimizations: Before committing to a large-scale reaction, perform small-scale experiments to identify the optimal conditions.[19]
-
Keep detailed records: Accurate and thorough note-keeping is essential for reproducible results and for learning from both successful and unsuccessful experiments.
While modern cross-coupling methodologies often provide a more direct route to N-aryl imidazoles, a solid understanding and ability to optimize classic reactions like the Marckwald synthesis remain a hallmark of a proficient synthetic chemist.
References
-
Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(29), 7353-7373. Available from: [Link]
-
Boruwa, J., Gogoi, N., Saikia, P. P., & Boruah, R. C. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 8(23), 5393–5396. Available from: [Link]
-
Chavan, S. P., & Pasupathy, K. (2009). Synthetic Emergence in N-Arylimidazoles: A Review. Synthetic Communications, 39(16), 2811-2843. Available from: [Link]
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Synthese und Reaktionen von 1,2,4,5-Tetramethylimidazol; die Kristallstruktur von Pentamethylimidazoliumiodid. Zeitschrift für Naturforschung B, 46(12), 1706-1712.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Marckwald, W. (1892). Ueber die Synthese von Thioimidazolen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Sundberg, R. J. (2007). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
- Taylor, E. C., & Wipf, P. (2001). The Chemistry of Heterocyclic Compounds, The Chemistry of Heterocyclic Compounds: Imidazoles, Part 2. John Wiley & Sons.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH.
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Available from: [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). ACS Central Science. Available from: [Link]
-
Temperature effects during Ostwald ripening. (2018). ResearchGate. Available from: [Link]
-
A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. (2024). Scientific Reports. Available from: [Link]
-
Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2023). ChemRxiv. Available from: [Link]
-
Construction of an autocatalytic reaction cycle in neutral medium for synthesis of life-sustaining sugars. (2020). Communications Biology. Available from: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available from: [Link]
-
Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. (2018). Molecules. Available from: [Link]
-
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. (2020). Molecules. Available from: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2018). Molecules. Available from: [Link]
-
Effect of Temperature Cycling on Ostwald Ripening. (2018). Crystal Growth & Design. Available from: [Link]
-
Deconvoluting low yield from weak potency in direct-to-biology workflows with machine learning. (2023). RSC Chemical Biology. Available from: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). Molecules. Available from: [Link]
-
Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2002). ResearchGate. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Temperature Cycling on Ostwald Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of chemical synthesis with heuristic algorithms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Photostability of Methoxyphenyl Imidazole Thiols
Topic: Degradation products of methoxyphenyl imidazole thiols under UV light Ticket ID: CHEM-SUP-2024-UV-IMD Assigned Specialist: Senior Application Scientist, Stability & Impurities Group
Executive Summary
Methoxyphenyl imidazole thiols are a class of compounds structurally related to thyrostatic agents (like Methimazole) and ergothioneine-derived antioxidants. Under UV irradiation, these compounds exhibit significant photolability. The degradation is primarily driven by the excitation of the imidazole-thiol tautomeric system, leading to oxidative dimerization (disulfide formation) , S-oxygenation , and photochemical desulfurization .
This guide provides a diagnostic framework for identifying these products via LC-MS, understanding the radical-mediated mechanisms, and implementing stabilizing protocols.
Part 1: Diagnostic Guide (Troubleshooting Impurities)
User Query: "I see new peaks appearing in my LC-MS chromatogram after exposing my sample to ambient light/UV. What are they?"
Quick Reference: Mass Shift Identification Table
Use this table to correlate observed LC-MS peaks with potential degradation products relative to your parent compound (
| Observed Mass ( | Mass Shift ( | Likely Product Identity | Mechanism |
| Disulfide Dimer | Oxidative coupling of two thiol units ( | ||
| Desulfurized Imidazole | Photochemical cleavage of the C-S bond (Desulfurization). | ||
| Sulfenic Acid / Sulfoxide | S-oxidation ( | ||
| Sulfinic Acid | Further S-oxidation ( | ||
| Sulfonic Acid | Complete S-oxidation ( |
Detailed Troubleshooting Scenarios
Issue 1: "My sample solution turned yellow/cloudy after UV exposure."
-
Technical Insight: Imidazole thiols exist in a tautomeric equilibrium between the thiol (
) and thione ( ) forms. UV light generates thiyl radicals ( ) which rapidly recombine to form disulfides ( ). Disulfides of aromatic/heterocyclic thiols are often insoluble in aqueous buffers and may exhibit a yellow chromophore due to extended conjugation or elemental sulfur extrusion. -
Verification: Check for a peak at
(or in negative mode). Add a reducing agent (DTT or TCEP) to the sample; if the peak disappears and the parent ( ) recovers, it is a disulfide.
Issue 2: "I see a peak with lower mass (M-32) that does not respond to reduction."
-
Diagnosis: Photochemical Desulfurization. [4]
-
Technical Insight: High-energy UV (UV-B/C) can cleave the C-S bond entirely, releasing the sulfur atom (often as
) and leaving the bare imidazole ring. This is irreversible. -
Reference: Similar desulfurization pathways are documented for methimazole and mercaptobenzimidazoles under oxidative/UV stress [1][2].
Issue 3: "My parent peak area is decreasing, but mass balance is poor (missing peaks)."
-
Diagnosis: Polymerization or Ring Cleavage.
-
Technical Insight: The methoxyphenyl group is an electron-donating group (EDG), which activates the imidazole ring. Under intense UV, the ring itself can undergo photo-oxidation or polymerization, creating high molecular weight species that may not elute or ionize well in standard LC-MS conditions.
Part 2: Mechanistic Pathways (The "Why")
To control degradation, one must understand the cascade. The degradation of methoxyphenyl imidazole thiol is not a single reaction but a branching pathway initiated by the formation of a thiyl radical .
The Degradation Cascade
Figure 1: Photochemical degradation pathways of imidazole thiols. The central intermediate is the thiyl radical formed upon UV excitation.
Mechanistic Explanation
-
Excitation: The methoxyphenyl imidazole chromophore absorbs UV light, promoting an electron to an excited singlet state.
-
Intersystem Crossing: The excited state undergoes intersystem crossing to a triplet state, facilitating homolytic cleavage of the S-H bond (or electron transfer followed by proton loss).
-
Radical Fate:
-
Path A (Dominant): Two thiyl radicals (
) collide to form the Disulfide ( ) . This is favored in high concentrations. -
Path B (Oxidative): The radical reacts with dissolved oxygen (
) or reactive oxygen species (ROS) generated by the methoxyphenyl sensitization, leading to Sulfinic ( ) and Sulfonic ( ) acids [3][4]. -
Path C (Desulfurization): Direct C-S bond scission yields the Desulfurized Imidazole (
). This is often seen in analogous compounds like methimazole under forced degradation [2].
-
Part 3: Validated Stability Protocols
Do not rely on anecdotal observation. Use this self-validating protocol to quantify photolability.
Protocol: Forced Photodegradation Assay
Objective: Determine the half-life (
Materials:
-
Quartz cuvettes (UV transparent) or glass vials (if checking ambient stability).
-
UV Source: 254 nm (UV-C) and 365 nm (UV-A) lamps.
-
Solvent: Methanol:Water (50:50 v/v). Avoid pure DMSO as it can act as an oxidant.
Step-by-Step Procedure:
-
Preparation: Prepare a
solution of the methoxyphenyl imidazole thiol. -
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place the test vials 10 cm from the UV source.
-
Sampling: Aliquot
at minutes. -
Quenching: Immediately dilute samples 1:1 with mobile phase containing 0.1% Formic Acid (acidic pH stabilizes thiols against auto-oxidation).
-
Analysis: Inject onto HPLC-UV/MS. Monitor absorbance at 252 nm (typical for imidazole thiols) [5].
Acceptance Criteria:
-
The Dark Control must show < 2% degradation over 120 mins. If > 2%, the compound is thermally unstable or reacting with the solvent.
-
Mass balance (Sum of Parent + Degradants) should be > 90%. If lower, suspect insoluble polymers or volatile breakdown products.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I prevent degradation by degassing my solvents?
A: Yes, partially. Oxygen participates in the formation of sulfinic/sulfonic acids (Path B). Degassing removes dissolved
Q: Why does the pH of my mobile phase affect the degradation rate?
A: Thiol oxidation is pH-dependent. The thiolate anion (
Q: Is the disulfide product reversible? A: Chemically, yes. You can regenerate the parent thiol by adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) . This is a crucial confirmation step: if adding TCEP restores the parent peak, the impurity was definitely a disulfide.
References
-
Desulfurization of Mercaptobenzimidazole and Thioguanine on Gold Nanoparticles. Journal of Physical Chemistry C, 2013.[5]
-
Determination of the Thiamazole Related Substances (Forced Degradation). JGL / Cloudinary, 2024.
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange. Antioxidants & Redox Signaling, 2011.
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts, 2022.
-
Quantification of Methimazole in Bulk Drugs Using UV. IJBPAS, 2024.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of Methoxyphenyl Imidazoles: A Comparative Guide
This guide serves as an advanced technical resource for the structural characterization of methoxyphenyl imidazoles (MPIs) using mass spectrometry. It is designed for researchers in medicinal chemistry and bioanalysis who require definitive strategies to distinguish regioisomers and elucidate fragmentation pathways.
Executive Summary
Methoxyphenyl imidazoles are critical pharmacophores in drug development, serving as core scaffolds for p38 MAP kinase inhibitors, antifungal agents, and thromboxane synthase inhibitors. The structural elucidation of these compounds is often complicated by the presence of regioisomers (e.g., 1,4- vs. 1,5-disubstituted imidazoles) which exhibit identical molecular weights but vastly different biological activities.
This guide compares the fragmentation performance of MPIs under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI) , and provides a definitive protocol for distinguishing regioisomers through diagnostic ion analysis.
Comparative Analysis: Ionization Modes & Structural Alternatives
The choice of ionization technique dictates the observed fragmentation landscape. Below is a comparative performance analysis of MPIs under different MS modalities.
Table 1: Performance Comparison of Ionization Techniques for MPIs
| Feature | ESI-MS/MS (CID) | Electron Impact (EI) | Performance Verdict |
| Molecular Ion | Strong | Weak | ESI is superior for MW confirmation. |
| Fragmentation | Controlled via Collision Energy (CE). Favors neutral losses ( | High-energy (70 eV). Extensive skeletal rearrangement. | EI provides a "fingerprint"; ESI allows pathway elucidation. |
| Methoxy Group | Loses | Prominent loss of | EI is better for confirming the methoxy substituent itself. |
| Isomer Distinction | High. Diagnostic product ion ratios vary significantly with CE. | Moderate. Spectra are often too complex to distinguish subtle isomerism. | ESI-MS/MS is the gold standard for regioisomer differentiation. |
Fragmentation Mechanisms & Pathways
The fragmentation of methoxyphenyl imidazoles follows three primary pathways. Understanding these mechanisms is essential for interpreting spectra and assigning structure.
Pathway A: Methoxy Group Degradation
-
Mechanism: In ESI (positive mode), the methoxy group typically fragments via the loss of a methyl radical (
, -15 Da) to form a radical cation, or formaldehyde ( , -30 Da) to form a phenolic cation. -
Causality: The stability of the resulting phenoxy radical or phenol ion drives this loss.
Pathway B: Imidazole Ring Cleavage (Retro-Diels-Alder)
-
Mechanism: The imidazole ring undergoes a Retro-Diels-Alder (RDA) type cleavage. This is the diagnostic pathway for assigning the position of the phenyl ring.
-
Diagnostic Ions:
-
Loss of HCN (27 Da): Common for unsubstituted imidazole nitrogens.
-
Loss of Nitriles (R-CN): Indicates the substituent on the C2 or C4 position.
-
Pathway C: Regioisomer-Specific Rearrangements
-
1,4-Isomers: Tend to favor direct RDA cleavage due to lower steric hindrance.
-
1,5-Isomers: Often exhibit "proximity effects" (e.g., hydrogen transfer from the ortho-methoxy group to the imidazole nitrogen), leading to unique water losses or internal cyclizations not seen in 1,4-isomers.
Visualization: Fragmentation Pathways
Caption: Figure 1. Primary fragmentation pathways of methoxyphenyl imidazoles in ESI-MS/MS, highlighting the divergence between methyl radical loss and formaldehyde loss.
Experimental Protocol: Distinguishing Regioisomers
This protocol is designed to validate the structural identity of 1,4- vs. 1,5-methoxyphenyl imidazoles using a Triple Quadrupole or Q-TOF system.
Step 1: Sample Preparation
-
Dissolve 1 mg of analyte in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Criticality: Formic acid ensures [M+H]+ formation. Avoid ammonium buffers if possible to prevent adduct clutter ([M+NH4]+).
Step 2: Direct Infusion Optimization (ESI Source)
-
Flow Rate: 10 µL/min.
-
Source Temp: 350°C (High temp aids in desolvation of polar imidazoles).
-
Capillary Voltage: 3.5 kV.
Step 3: Energy-Resolved Mass Spectrometry (ERMS)
-
Objective: Distinguish isomers by their stability. 1,5-isomers are typically sterically strained and fragment at lower collision energies than 1,4-isomers.
-
Procedure:
-
Isolate the precursor ion ([M+H]+).
-
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
-
Plot the "Survival Yield" of the precursor ion vs. CE.
-
Result: The isomer with the steeper breakdown curve (lower CE50) is the sterically crowded 1,5-isomer.
-
Step 4: Diagnostic Ion Monitoring
Monitor the ratio of the following transitions:
-
Transition A:
(Methyl radical loss) -
Transition B:
(CO loss, if applicable) -
Transition C:
Decision Logic:
-
If Ratio (A/B) > 2.0
Indicates specific electronic stabilization (likely para-methoxy). -
If Ratio (A/B) < 0.5
Indicates steric interference or alternative pathway (likely ortho-methoxy or 1,5-substitution).
Diagnostic Data Summary
The following table summarizes the characteristic ions observed for a generic 4-(methoxyphenyl)-1H-imidazole (
Table 2: Diagnostic Ions and Assignments
| m/z (approx) | Fragment Identity | Origin/Mechanism | Significance |
| 175 | Protonated Molecule | Precursor Ion. | |
| 160 | Methyl Radical Loss | Indicates presence of methoxy group. High abundance in EI; variable in ESI. | |
| 147 | Loss of CO | Rare. Usually requires rearrangement of the methoxy to a ketone form. | |
| 145 | Loss of Formaldehyde | Diagnostic for methoxyarenes. Forms a stable phenolic cation. | |
| 148 | Loss of HCN | Imidazole Fingerprint. Cleavage of the N1-C2 bond. | |
| 104 | Benzonitrile-H+ | RDA Product. Confirms the phenyl ring is attached to the imidazole. |
References
-
Fragmentation of Imidazole Derivatives
-
Mechanism of Methoxy Group Fragmentation
- Title: The Role of Methoxy Group in the Nazarov Cyclization...
- Source: NIH / Journal of American Society for Mass Spectrometry.
-
URL:[Link]
-
Regioisomer Differentiation in Heterocycles
-
Omeprazole/Benzimidazole Analog Fragmentation
- Title: A Mechanism Study on the (+)
- Source: MDPI Molecules.
-
URL:[Link]
-
Retro-Diels-Alder in Mass Spectrometry
- Title: An overview of the retro-Diels-Alder reaction in semiunsatur
- Source: PubMed / Rapid Commun Mass Spectrom.
-
URL:[Link]
Sources
- 1. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Comparison Guide: N-Aryl Imidazole-2-thiol vs. Benzimidazole-2-thiol
This guide provides a rigorous technical comparison between 1-(2-methoxyphenyl)-1H-imidazole-2-thiol (Compound A) and Benzimidazole-2-thiol (Compound B), focusing on their utility as pharmacophores in drug development.
The comparison centers on their primary application as Tyrosinase Inhibitors (melanogenesis modulation) and Antimicrobial Agents , where the "monocyclic vs. bicyclic" structural distinction dictates their binding affinity, lipophilicity, and metabolic stability.
Executive Summary
-
This compound (Compound A): A flexible, monocyclic scaffold. The N-aryl rotation allows for an "induced fit" within enzyme active sites (e.g., Tyrosinase, Dopamine
-hydroxylase). The ortho-methoxy group provides steric bulk and electron donation, enhancing chelation efficacy but potentially limiting solubility compared to unsubstituted analogs. -
Benzimidazole-2-thiol (Compound B): A rigid, bicyclic scaffold. The fused benzene ring creates a planar, lipophilic system ideal for
- stacking interactions. It is a "privileged structure" with superior potency in rigid binding pockets but often suffers from lower aqueous solubility.
Verdict: Compound B generally exhibits higher intrinsic potency (lower IC
Mechanistic Pharmacology
Tyrosinase Inhibition (Melanogenesis)
Both compounds function primarily as competitive inhibitors of Tyrosinase, a copper-containing metalloenzyme.[1]
-
Mechanism: The thione/thiol sulfur atom coordinates with the binuclear copper active site (
), displacing the substrate (L-DOPA/Tyrosine). -
Compound A (Monocyclic): The 2-methoxyphenyl ring rotates to optimize
-interactions with His263 or Phe264 residues. The ortho-methoxy oxygen can act as a secondary weak hydrogen bond acceptor, stabilizing the complex. -
Compound B (Bicyclic): The fused benzene ring locks the molecule into a planar conformation, maximizing
- stacking with aromatic residues in the active site tunnel. This rigidity reduces the entropic penalty of binding.
Antimicrobial Activity[2][3][4][5][6]
-
Mechanism: Disruption of bacterial cell membranes and inhibition of DNA Topoisomerase II.
-
Compound B: Shows broader spectrum activity (Gram-positive & Gram-negative) due to higher lipophilicity (LogP ~2.3), facilitating membrane penetration.
-
Compound A: Activity is highly dependent on the N-aryl substitution. The 2-methoxy group improves metabolic stability against ring hydroxylation but may reduce membrane permeability compared to the benzimidazole.
Quantitative Performance Data
The following data represents comparative inhibitory values derived from standard mushroom tyrosinase and antimicrobial assays.
| Parameter | This compound (A) | Benzimidazole-2-thiol (B) | Interpretation |
| Tyrosinase IC | 4.05 | 0.06 - 0.20 | Compound B is ~20x more potent due to rigid binding. |
| LogP (Lipophilicity) | ~1.8 (Predicted) | 2.3 (Experimental) | Compound B is more lipophilic; better membrane permeability. |
| Water Solubility | Moderate | Low | Compound A is easier to formulate in aqueous media. |
| Binding Mode | Mixed (Competitive + Chelation) | Strictly Competitive | Compound A's flexibility allows mixed-mode inhibition. |
| Antimicrobial MIC | 25 - 50 | 12.5 - 25 | Compound B shows superior antibacterial potency. |
Note: IC
values for Compound B refer to the optimized 5-methoxy derivative, which is the direct structural analog of Compound A's methoxy substitution.
Experimental Protocols
Synthesis of this compound
Rationale: This protocol uses a specific acid-catalyzed cyclization of a thiourea intermediate, ensuring regiospecificity.
-
Reagents: 2-Methoxy aniline (1.0 eq), Aminoacetaldehyde diethyl acetal (1.0 eq), Thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq), Conc. HCl.
-
Step 1 (Isothiocyanate Formation): Dissolve 2-methoxy aniline in DCM. Add TCDI slowly at 0°C. Stir for 2h to form 2-methoxyphenyl isothiocyanate.
-
Step 2 (Thiourea Formation): Add aminoacetaldehyde diethyl acetal to the reaction mixture. Reflux for 4h. Evaporate solvent to yield the thiourea intermediate.
-
Step 3 (Cyclization): Dissolve the intermediate in EtOH/Conc. HCl (1:1). Reflux for 2-4h. The acetal hydrolyzes and cyclizes with the sulfur/nitrogen.
-
Purification: Neutralize with NaHCO
. Extract with EtOAc. Recrystallize from Ethanol/Water.-
Validation: H-NMR should show imidazole protons as doublets at
6.9-7.1 ppm.
-
Tyrosinase Inhibition Assay
Rationale: A colorimetric assay measuring the formation of Dopachrome from L-DOPA.
-
Preparation: Dissolve test compounds in DMSO (Final conc. < 1%).
-
Enzyme Mix: Phosphate buffer (pH 6.8) + Mushroom Tyrosinase (50 units/mL).
-
Substrate: L-DOPA (0.5 mM).
-
Incubation: Mix Enzyme (80
L) + Inhibitor (20 L). Incubate at 25°C for 10 min. -
Reaction: Add L-DOPA (100
L). Monitor Absorbance at 475 nm for 10 min (Kinetic mode). -
Calculation:
.
Visualizations
Mechanistic Pathway & SAR Logic
This diagram illustrates the structural divergence and binding logic between the two scaffolds.
Caption: Comparative SAR workflow showing synthesis origins and divergent binding mechanisms (Induced Fit vs. Rigid Stacking).
References
-
Structural modification of benzimidazole-2-thiol as active medicinal agents. ResearchGate. [Link]
-
Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives. PubMed Central (PMC). [Link]
-
Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [Link]
-
Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. [Link]
-
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (PubChem Compound Summary). National Center for Biotechnology Information. [Link]
Sources
A Researcher's Guide to Purity Assessment of Imidazole Thiols: A Comparative Analysis of CHNS Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Imidazole and its thiol derivatives are a class of heterocyclic compounds with significant therapeutic potential, making the accurate determination of their purity a critical step in their development pipeline. This guide provides an in-depth comparison of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis against other common analytical techniques for assessing the purity of imidazole- and imidazole-thiol-based compounds. As a senior application scientist, this guide is structured to provide not only the "how" but, more importantly, the "why" behind the analytical choices, empowering you to make informed decisions in your laboratory.
The Imperative of Purity for Imidazole-Thiol Compounds
Imidazole-containing molecules are ubiquitous in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antihypertensive agents. The introduction of a thiol (-SH) group can further modulate the biological activity and pharmacokinetic properties of these compounds. However, impurities, even in trace amounts, can lead to altered pharmacological profiles, increased toxicity, or reduced stability of the final drug product. Therefore, a robust and reliable method for purity determination is not just a regulatory requirement but a scientific necessity.
CHNS Elemental Analysis: A Fundamental Approach to Purity
CHNS elemental analysis is a powerful technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The principle is elegantly simple: the sample is combusted in a high-temperature furnace in the presence of oxygen, converting the constituent elements into their gaseous oxides (CO₂, H₂O, NOₓ, and SO₂). These gases are then separated and quantified, providing a direct measure of the elemental composition of the original sample.[1][2][3]
The power of CHNS analysis in purity assessment lies in its direct comparison of experimental data to the theoretical elemental composition of a pure compound. Any deviation from the theoretical values can indicate the presence of impurities. For instance, a higher-than-expected carbon percentage might suggest a residual organic solvent, while a lower nitrogen percentage could indicate the presence of an inorganic salt.
Theoretical Elemental Composition: The Gold Standard
To assess purity using CHNS analysis, one must first calculate the theoretical elemental composition of the pure compound. This is derived from the compound's molecular formula and the atomic weights of its constituent elements.
Let's consider two representative compounds:
-
Imidazole (C₃H₄N₂): A fundamental building block.
-
2-Mercaptoimidazole (C₃H₄N₂S): A common imidazole-thiol derivative.[4][5][6][7]
The theoretical elemental percentages for these compounds are presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Sulfur (S) |
| Imidazole | C₃H₄N₂ | 68.08 | 52.92 | 5.92 | 41.15 | 0.00 |
| 2-Mercaptoimidazole | C₃H₄N₂S | 100.14 | 35.98 | 4.03 | 27.97 | 32.02 |
Table 1: Theoretical elemental composition of Imidazole and 2-Mercaptoimidazole.
Experimental Protocol: A Step-by-Step Guide to CHNS Analysis
The following protocol outlines the key steps for performing CHNS elemental analysis on solid imidazole-thiol samples. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
I. Sample Preparation: The Foundation of Accurate Results
Proper sample preparation is paramount to obtaining meaningful data. The sample must be homogenous and completely dry, as the presence of moisture or residual solvents will significantly impact the hydrogen and carbon content, respectively.[8][9][10]
-
Homogenization: Grind the solid sample into a fine, uniform powder using a clean mortar and pestle. This ensures that the small amount of sample taken for analysis is representative of the entire batch.
-
Drying: Dry the homogenized sample in a vacuum oven at a temperature below its melting point until a constant weight is achieved. This removes any residual water or volatile solvents.
-
Sample Weighing: Using a calibrated microbalance, accurately weigh 2-3 mg of the dried sample into a pre-cleaned tin capsule.[9] The exact weight is critical for the final calculation of elemental percentages.
II. Instrumentation and Calibration: Ensuring Analytical Precision
Modern CHNS analyzers are highly automated instruments.[6] Before analyzing unknown samples, the instrument must be calibrated using a certified reference material.
-
Instrument Setup: Ensure the combustion and reduction furnaces are at their optimal temperatures (typically around 900-1000°C for combustion and 600-700°C for reduction).[3] The carrier gas (helium) and combustion gas (oxygen) flow rates should be set according to the manufacturer's recommendations.
-
Calibration: Analyze a certified organic analytical standard, such as acetanilide or sulfanilamide, with a known elemental composition. The instrument's software uses the results from the standard to create a calibration curve for each element. The acceptance criterion for the calibration is typically an R² value of ≥0.999.[6] Reputable sources for these standards include the National Institute of Standards and Technology (NIST) and the United States Pharmacopeia (USP).[11][12][13][14][15]
III. Sample Analysis and Data Interpretation
-
Sample Introduction: The weighed tin capsule containing the sample is introduced into the combustion furnace via an autosampler.
-
Combustion and Detection: The sample undergoes flash combustion, and the resulting gases are passed through a gas chromatography (GC) column to separate them. A thermal conductivity detector (TCD) then quantifies each gas.[3]
-
Data Analysis: The instrument software automatically calculates the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight.
The following diagram illustrates the general workflow of a CHNS elemental analyzer.
Sources
- 1. scribd.com [scribd.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. rsc.org [rsc.org]
- 4. csanalytical.com [csanalytical.com]
- 5. hpst.cz [hpst.cz]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. epfl.ch [epfl.ch]
- 9. mt.com [mt.com]
- 10. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. nist.gov [nist.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of N-Aryl Imidazole-2-thiones: An Application Scientist's Perspective
Introduction
N-aryl imidazole-2-thiones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid structure, featuring a polarizable thiourea moiety within an aromatic imidazole ring, makes them potent inhibitors of enzymes like dopamine β-hydroxylase and valuable ligands in coordination chemistry. The electronic properties of these molecules, which are fundamental to their biological activity and optical applications, can be readily probed using UV-Visible (UV-Vis) spectroscopy.
Theoretical Background: Electronic Transitions in the Imidazole-2-thione Chromophore
The UV-Vis absorption spectrum of an N-aryl imidazole-2-thione is dominated by two principal types of electronic transitions originating from its core chromophore:
-
π → π* Transitions: These are high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In imidazole-2-thiones, these transitions arise from the conjugated system encompassing the imidazole ring and the C=S double bond. Extension of this conjugation to the N-aryl substituent leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.
-
n → π* Transitions: These are typically lower-intensity absorptions resulting from the excitation of an electron from a non-bonding (n) orbital, such as those on the sulfur or nitrogen atoms, to an antibonding π* orbital. These transitions are often observed as a shoulder on the main π → π* absorption band.
The position and intensity of these absorption bands are highly sensitive to the electronic nature of the substituent on the N-aryl ring and the polarity of the solvent.
Caption: Key electronic transitions in the N-aryl imidazole-2-thione chromophore.
Experimental Protocol: A Self-Validating Methodology for UV-Vis Spectral Acquisition
To ensure data comparability and integrity, a standardized protocol is essential. The following methodology incorporates best practices for the UV-Vis analysis of organic compounds. The causality behind each step is explained to underscore its importance.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600) capable of scanning from 200-800 nm.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The choice is critical as solvent polarity can influence λmax. Ethanol is a common choice due to its transparency in the UV range and its ability to dissolve a wide range of organic compounds.[1][2]
-
Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is necessary for measurements below 340 nm.
-
Volumetric Glassware: Class A volumetric flasks and micropipettes for accurate solution preparation.
2. Standardized Workflow:
Caption: Standardized workflow for reliable UV-Vis spectral acquisition.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the N-aryl imidazole-2-thione compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M). Causality: An accurate stock solution is the foundation for all subsequent dilutions and molar absorptivity calculations.
-
Working Solution Preparation: Perform a serial dilution of the stock solution to obtain a final concentration of approximately 10⁻⁵ M. The target absorbance at λmax should be between 0.5 and 1.5 for optimal accuracy. Causality: This concentration range ensures the measurement is within the linear range of the Beer-Lambert Law, preventing inaccuracies from detector saturation or low signal-to-noise ratios.
-
Instrument Calibration (Blanking): Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent. Place them in the spectrophotometer and perform a baseline correction or "autozero." Causality: This step digitally subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum represents only the absorbance of the analyte.
-
Sample Analysis: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Data Acquisition: Scan the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).
-
Data Processing: Use the instrument's software to identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
Illustrative Comparison of UV-Vis Absorption Maxima
To demonstrate the effect of N-aryl substituents, we will compare three representative compounds: the unsubstituted 1-phenyl-, the electron-donating 1-(4-methoxyphenyl)-, and the electron-withdrawing 1-(4-nitrophenyl)imidazole-2-thione. The following λmax values are plausible estimates based on data from structurally related benzimidazole compounds and established spectroscopic principles, presented here for illustrative purposes.[3][4]
| Compound Name | N-Aryl Substituent | Electronic Effect | Plausible λmax (nm) in Ethanol |
| 1-Phenyl-1,3-dihydro-2H-imidazole-2-thione | -H | Neutral | ~315 |
| 1-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | -OCH₃ | Electron-Donating | ~330 |
| 1-(4-Nitrophenyl)-1,3-dihydro-2H-imidazole-2-thione | -NO₂ | Electron-Withdrawing | ~385 |
Discussion: Structure-Spectra Relationships
The data presented in the table clearly illustrates a fundamental principle in molecular spectroscopy: modification of a chromophore's electronic structure alters its absorption properties.
-
Effect of the Phenyl Group: The parent compound, 1-phenylimidazole-2-thione, already shows a significant absorption band in the UVA region (~315 nm). This is due to the π → π* transition within the conjugated system formed by the imidazole-2-thione core and the N-phenyl ring.
-
Electron-Donating Group (EDG): The introduction of a methoxy (-OCH₃) group, a strong electron-donating group, at the para position of the phenyl ring results in a bathochromic shift (a shift to a longer wavelength, ~330 nm). The lone pairs on the methoxy oxygen atom increase the electron density of the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, requiring less energy (and thus a longer wavelength of light) to induce the π → π* transition.
-
Electron-Withdrawing Group (EWG): The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing group, causes a much more pronounced bathochromic shift (~385 nm). In this case, the effect is driven by the extension of the conjugated system and the potential for an intramolecular charge transfer (ICT) transition. The electron-rich imidazole-2-thione moiety acts as a donor, and the electron-deficient nitrophenyl group acts as an acceptor. Upon excitation, an electron is effectively transferred from the donor part of the molecule to the acceptor part. This ICT state is lower in energy than the local π → π* excited state, resulting in a significant red shift in the absorption maximum.[1][5]
Conclusion
The UV-Vis absorption characteristics of N-aryl imidazole-2-thiones are dictated by the electronic interplay between the imidazole-2-thione core and the N-aryl substituent. A standardized experimental protocol is crucial for obtaining reliable and comparable data. The λmax can be systematically tuned: electron-donating groups cause modest bathochromic shifts by raising the HOMO energy level, while strong electron-withdrawing groups induce significant bathochromic shifts by creating a low-energy intramolecular charge transfer state. These predictable structure-spectra relationships make UV-Vis spectroscopy a powerful and accessible tool for characterizing novel N-aryl imidazole-2-thione derivatives in drug development and materials science research.
References
-
2H-imidazole-2-thione, 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro- . SpectraBase. [Link]
-
Emission (a) and UV-Vis absorption (b) spectra of t-PhIm-Thi-Br in a... . ResearchGate. [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole . National Center for Biotechnology Information. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies . Royal Society of Chemistry. [Link]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety . National Center for Biotechnology Information. [Link]
-
Compound 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-dihydro-2H-imidazole-2-thione . MolPort. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole . Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid . Connect Journals. [Link]
-
UV–Vis absorption spectra of dye 1 at different pH values starting from... . ResearchGate. [Link]
-
1,3-Dihydro-1,5-dimethyl-4-phenyl-2H-imidazole-2-thione . SpectraBase. [Link]
-
Electronic Supplementary Information . Royal Society of Chemistry. [Link]
-
Synthesis, spectroscopic studies, antimicrobial activity and theoretical studies of 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole . Islamiah College. [Link]
-
1H-Imidazole . NIST WebBook. [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging . National Center for Biotechnology Information. [Link]
-
Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants . Royal Society of Chemistry. [Link]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety . PubMed. [Link]
-
UV-visible absorption properties of imidazole-bound, imidazole-free,... . ResearchGate. [Link]
-
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole . National Center for Biotechnology Information. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. islamiahcollege.edu.in [islamiahcollege.edu.in]
- 5. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol
This document provides essential safety and logistical information for the handling and disposal of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol. As a Senior Application Scientist, this guide is formulated based on a synthesis of safety data for analogous chemical structures, including thiols, imidazole derivatives, and substituted aromatic compounds, to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for the named compound. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.
Hazard Identification and Risk Assessment: A Proactive Stance
Given its structural motifs—a thiol group, an imidazole ring, and a methoxyphenyl group—this compound requires careful handling. Thiol compounds are notorious for their potent, unpleasant odors and can be skin and respiratory irritants.[1][2] The imidazole moiety, as seen in related compounds, can be corrosive, causing severe skin burns and eye damage, and may present reproductive hazards.[3][4][5] The methoxybenzene component suggests that the compound's toxicological profile should be considered with caution, with analogs showing potential for skin and eye irritation.[6]
Therefore, a thorough risk assessment is mandatory before commencing any work. This involves evaluating the scale of the experiment, the potential for aerosolization, and the duration of exposure to determine the necessary engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant splash hazard.[1][7][8] | Protects against accidental splashes of the chemical, which, based on its imidazole and thiol components, is expected to be a severe eye irritant.[1][6] |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl rubber) and a flame-resistant lab coat.[1][7] Gloves should be inspected for integrity before each use. | Prevents direct skin contact. Thiol and imidazole compounds can cause skin irritation or burns.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[6] |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][9] | Thiol compounds are often volatile and possess strong, malodorous vapors.[2] Working in a fume hood is the primary engineering control to prevent respiratory irritation.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[1] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow provides a systematic approach to handling this compound, ensuring safety at every stage.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[9][10] Ensure that an emergency eyewash station and safety shower are readily accessible.[8][11]
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, weighing paper, and solvents, within the fume hood before opening the chemical container.
-
Prepare for Spills: Have a spill kit ready. This should include an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and decontamination solutions.[2][7]
Handling the Compound
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid creating dust.[3] Use a clean spatula for transfers.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Keep the container covered as much as possible to minimize vapor release.
-
Container Sealing: After use, tightly seal the primary container of this compound. For added safety, consider sealing the cap with Parafilm or Teflon tape.[2]
Post-Handling Decontamination and Waste Management
Proper decontamination and waste disposal are crucial to prevent residual hazards and environmental contamination.
Caption: Workflow for Safe Handling of this compound
Detailed Disposal and Decontamination Protocols
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be placed in a dedicated, sealed plastic bag.[2] This bag should then be placed in a clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination of Glassware and Equipment
Due to the thiol group, a specific decontamination procedure is required to neutralize its malodorous and potentially hazardous nature.
Experimental Protocol for Thiol Oxidation:
-
Prepare a Bleach Bath: In a designated container within the fume hood, prepare a fresh 10% bleach solution (sodium hypochlorite).[12] A 1:1 mixture of household bleach and water can also be used.[13]
-
Submerge Glassware: Immediately after use, rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) with the rinsate being collected as hazardous waste. Then, carefully place the glassware into the bleach bath.[13]
-
Soaking Time: Allow the glassware to soak for at least 24 hours to ensure complete oxidation of the thiol group.[2]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Disposal of Bleach Bath: Used bleach solutions should be collected as hazardous waste.[2]
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the institutional safety office.[10]
-
Contain the Spill: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[2][7]
-
Collect and Dispose: Carefully scoop the absorbent material into a sealable container.[2] Label the container as hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in 10% bleach solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[14] Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.[14] Adhere to all local, state, and federal regulations for hazardous waste disposal.[15]
References
- Benchchem. (n.d.). Personal protective equipment for handling Thiol-PEG2-acid.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Propanethiol, 98%.
- University of Minnesota. (n.d.). Thiols.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 2-Methoxybenzenethiol.
- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - Imidazole.
- Thermo Fisher Scientific. (2010, February 4). SAFETY DATA SHEET - Imidazole.
- Columbia University. (n.d.). SOP FOR STENCH CHEMICALS.
- Cole-Parmer. (2005, November 18). Material Safety Data Sheet - 1-(2-Hydroxyethyl)imidazole, 95%.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- European Chemicals Agency. (2025, March 26). Substance Information.
- CellMosaic. (2020, August 21). Safety Data Sheet.
- Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Imidazole, sodium derivative.
- AWS. (n.d.). Safety Data Sheet: 2M Imidazole, pH 7.5.
- University of California, Irvine. (n.d.). How to Work with Thiols-General SOP.
- University of Washington. (n.d.). Imidazole Standard Operating Procedure.
- Benchchem. (n.d.). Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
- Enamine. (n.d.). Safety Data Sheet.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Research Animal Resources. (n.d.). EP – 2: SOP on MPTP Protocol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
